Advanced Chemical Profiling and Synthetic Methodologies of 1-(3-Cyano-4-isobutoxyphenyl)ethanone
Advanced Chemical Profiling and Synthetic Methodologies of 1-(3-Cyano-4-isobutoxyphenyl)ethanone
Executive Summary
In the landscape of modern pharmaceutical synthesis, the strategic selection of advanced intermediates dictates the efficiency, yield, and scalability of active pharmaceutical ingredients (APIs). 1-(3-Cyano-4-isobutoxyphenyl)ethanone (CAS: 1198617-51-4)[1]—also known as 5-Acetyl-2-isobutoxybenzonitrile[2] or 3-cyano-4-isobutoxyacetophenone[3]—serves as a critical, highly functionalized building block. Characterized by an acetophenone core substituted with a meta-cyano group and a para-isobutoxy moiety, this compound is primarily utilized in the downstream synthesis of novel xanthine oxidase inhibitors, structurally related to the anti-hyperuricemia drug Febuxostat[4].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and the self-validating analytical protocols required for its integration into drug discovery pipelines.
Structural Elucidation and Physicochemical Properties
The molecular architecture of 1-(3-Cyano-4-isobutoxyphenyl)ethanone is defined by a push-pull electronic system across the aromatic ring. The electron-donating isobutoxy group at the para position increases electron density, while the electron-withdrawing cyano and acetyl groups exert inductive and resonance-withdrawing effects[5]. This electronic distribution is highly advantageous for regioselective downstream modifications.
Quantitative Chemical Profile
| Property | Value / Description |
| IUPAC Name | 1-(3-Cyano-4-isobutoxyphenyl)ethanone |
| Common Synonyms | 5-Acetyl-2-isobutoxybenzonitrile; 3-cyano-4-isobutoxyacetophenone |
| CAS Registry Number | 1198617-51-4 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.268 g/mol |
| Core Scaffold | Acetophenone |
| Functional Groups | Acetyl (-COCH₃), Cyano (-CN), Isobutoxy (-OCH₂CH(CH₃)₂) |
Strategic Synthesis and Mechanistic Pathways
The synthesis of 1-(3-Cyano-4-isobutoxyphenyl)ethanone requires strict regiocontrol to ensure the correct placement of the cyano and isobutoxy groups relative to the acetyl moiety. The most robust industrial approach begins with 4-hydroxyacetophenone, leveraging the natural directing effects of the phenolic hydroxyl group.
Figure 1: Step-by-step synthetic workflow of 1-(3-Cyano-4-isobutoxyphenyl)ethanone.
Protocol 1: Step-by-Step Synthesis Workflow
Phase 1: Electrophilic Aromatic Bromination
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Initiation : Dissolve 1.0 equivalent of 4-hydroxyacetophenone in glacial acetic acid (0.5 M concentration). Causality: Acetic acid acts as both a solvent and a weak acid catalyst. It polarizes the bromine molecule, enhancing electrophilic attack at the activated ortho-position of the phenol.
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Addition : Dropwise add 1.05 equivalents of Br₂ while maintaining the temperature at 0–5 °C. Causality: Strict thermal control prevents over-bromination (dibromination) and mitigates oxidative side reactions.
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Isolation : Quench the reaction by pouring it into ice water. Filter the resulting precipitate (3-bromo-4-hydroxyacetophenone) and dry under a vacuum.
Phase 2: O-Alkylation (Williamson Ether Synthesis) 4. Deprotonation : Suspend the intermediate in anhydrous N,N-Dimethylformamide (DMF) and add 2.0 equivalents of anhydrous K₂CO₃. Stir for 30 minutes at 25 °C. Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide ion. 5. Alkylation : Add 1.2 equivalents of isobutyl bromide and heat the mixture to 80 °C for 6 hours. Causality: The primary alkyl halide undergoes a clean Sₙ2 displacement. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide "naked" and highly reactive, thereby maximizing yield. 6. Self-Validation : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the highly polar phenolic spot confirms complete conversion.
Phase 3: Transition-Metal Mediated Cyanation 7. Reaction Setup : Dissolve the alkylated intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 1.5 equivalents of Copper(I) cyanide (CuCN). 8. Reflux : Heat the mixture to 160 °C under an argon atmosphere for 12 hours. Causality: The Rosenmund-von Braun reaction requires high thermal energy to drive the substitution of the aryl bromide with the cyanide nucleophile. 9. Workup (Self-Validating Quench) : Cool to room temperature and quench with aqueous ammonia. Causality: Ammonia complexes with the residual copper salts to form the deep blue, water-soluble [Cu(NH₃)₄]²⁺ complex. If the aqueous layer remains green/cloudy, insufficient ammonia was added, prompting immediate correction before organic extraction. Extract with EtOAc and purify via silica gel chromatography.
Downstream Applications in Drug Discovery
The true value of 1-(3-Cyano-4-isobutoxyphenyl)ethanone lies in its capacity to be transformed into complex heterocyclic pharmacophores. In the development of xanthine oxidase inhibitors (such as Febuxostat analogs), the acetophenone core must be converted into a thiazole ring[6]. The pre-installed cyano and isobutoxy groups bypass the need for late-stage functionalization, which often suffers from poor regioselectivity.
Figure 2: Downstream transformation of the acetophenone core into a thiazole pharmacophore.
Mechanistic Rationale: To achieve the thiazole linkage seen in Febuxostat, the acetyl group of 1-(3-Cyano-4-isobutoxyphenyl)ethanone undergoes a Haloform oxidation to yield the corresponding benzoic acid. Subsequent conversion to an amide and thionation (using Lawesson's reagent) yields a thiobenzamide. Finally, a Hantzsch thiazole synthesis with ethyl 2-chloroacetoacetate constructs the 2-aryl-4-methylthiazole-5-carboxylate framework[7].
Analytical and Quality Control Protocols
To ensure the scientific integrity of the synthesized 1-(3-Cyano-4-isobutoxyphenyl)ethanone, rigorous analytical validation is required.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Validation
A self-validating HPLC method is critical to detect trace impurities, such as unreacted brominated intermediates or des-alkylated phenols.
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Column : C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).
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Mobile Phase : Gradient elution.
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Solvent B: Acetonitrile.
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Causality: The inclusion of 0.1% TFA suppresses the ionization of any residual phenolic impurities and prevents secondary interactions with free silanols on the stationary phase, ensuring sharp, symmetrical peak shapes.
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.
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Causality: The extended conjugation of the acetophenone core with the cyano group provides strong, reliable chromophoric absorption at 254 nm, allowing for precise quantification of the API intermediate.
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References
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Molaid. "3-cyano-4-isobutoxy-acetophenone - CAS号1198617-51-4". Source: Molaid Chemical Database. URL:[Link]
- Google Patents. "CN102002017A - Method for preparing febuxostat intermediate". Source: Google Patents.
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Der Pharma Chemica. "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat". Source: Der Pharma Chemica Journal. URL:[Link]
Sources
- 1. 1198617-51-4 1-(3-Cyano-4-isobutoxyphenyl)ethanone -Win-Win Chemical [win-winchemical.com]
- 2. 1198617-51-4|5-Acetyl-2-isobutoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 3-cyano-4-isobutoxy-acetophenone - CAS号 1198617-51-4 - 摩熵化学 [molaid.com]
- 4. CN102002017A - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
